molecular formula C38H54Cl2N4O B3026478 Cy5-Amine chloride hydrochloride CAS No. 1807529-70-9

Cy5-Amine chloride hydrochloride

Cat. No. B3026478
CAS RN: 1807529-70-9
M. Wt: 653.8 g/mol
InChI Key: ATDODHVIKOGGOS-UHFFFAOYSA-N
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Description

Cy5-Amine chloride hydrochloride is a photostable, red-emitting fluorescent dye with a free amino group . It is an analog of Cy5® amine . It is intensely fluorescent and highly water-soluble, providing significant advantages over other existing fluorophores . Cy5 dye produces an intense signal in the far-red region of the spectrum .


Molecular Structure Analysis

The molecular structure of Cy5-Amine chloride hydrochloride is described as 1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(1E,3E,5E)-5-(1,3,3-trimethylindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium chloride hydrochloride . The molecular weight is 653.77 .


Chemical Reactions Analysis

Amines, including Cy5-Amine chloride hydrochloride, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

Cy5-Amine chloride hydrochloride is soluble in water, DMSO, and ethanol . In non-viscous aqueous solutions, Cy5 dyes have low fluorescence efficiency and short excited state lifetimes due to their structural features .

Scientific Research Applications

Mechanism of Action

Target of Action

Cy5-Amine chloride hydrochloride, also known as 6-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride, is primarily used as a fluorescent dye . Its primary targets are primary amine-containing macromolecules . These macromolecules can be found in various biological structures, including proteins and nucleic acids .

Mode of Action

The Cy5-Amine chloride hydrochloride dye operates by binding to its targets through a reaction with activated esters and activated carboxy groups . This reaction allows the dye to attach to the target macromolecule, enabling it to fluoresce under specific conditions .

Biochemical Pathways

It is known that the dye’s fluorescence properties can be influenced by the sequence of nearby nucleotides . For instance, purines in the immediate vicinity can increase the fluorescence intensity of Cy5 .

Pharmacokinetics

It is known that the dye is soluble in water, dmso, and ethanol , which may influence its bioavailability and distribution within a biological system.

Result of Action

The primary result of Cy5-Amine chloride hydrochloride’s action is the production of fluorescence. This fluorescence can be detected and measured, providing a means of tracking the dye-labeled macromolecules within a biological system . This makes it a valuable tool in various research applications, including genomics, biology, and nanotechnology .

Action Environment

The action of Cy5-Amine chloride hydrochloride is influenced by several environmental factors. For instance, its fluorescence efficiency is known to be lower in non-viscous aqueous solutions . Additionally, the dye is reported to be light-sensitive , which means its stability and efficacy may be affected by exposure to light. Therefore, it is typically stored in the dark under desiccating conditions .

properties

IUPAC Name

6-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDODHVIKOGGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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